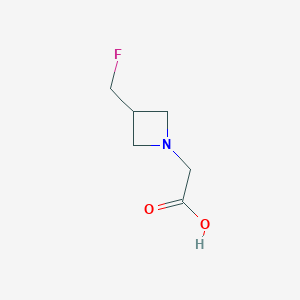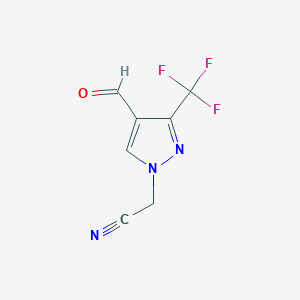
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
The compound “2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine . The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyrazole ring, with the formyl (-CHO) and trifluoromethyl (-CF3) groups attached at the 4 and 3 positions, respectively . The acetonitrile group (-CH2-CN) would be attached at the 2 position of the pyrazole ring .
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo various chemical reactions. The formyl group could be involved in nucleophilic addition reactions, while the trifluoromethyl group could undergo substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the trifluoromethyl group could increase the compound’s overall electronegativity, potentially affecting its reactivity . The pyrazole ring is aromatic and thus relatively stable .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One significant application is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides has been achieved in high yield and purity, showcasing the utility of related pyrazole compounds in constructing complex molecules (Prabakaran, Khan, & Jin, 2012).
Antioxidant Activity
Derivatives of pyrazole compounds have been evaluated for their antioxidant activity, with certain compounds showing activity nearly equal to that of ascorbic acid. This highlights the potential of pyrazole derivatives in therapeutic applications, particularly in combating oxidative stress-related diseases (El‐Mekabaty, 2015).
Nucleoside Synthesis
Another application is in the synthesis of nucleosides, which are building blocks of nucleic acids. For example, the synthesis of 4‐oxo‐8‐(β‐D‐ribofuranosyl)‐3H‐pyrazolo[1,5‐a]‐1,3,5‐triazine demonstrates the role of pyrazole derivatives in nucleoside chemistry, contributing to research in genetics and biochemistry (Chu, Watanabe, & Fox, 1980).
Electrocatalytic Applications
Pyrazole and its derivatives are also investigated for their electrocatalytic properties, such as in the reduction of carbon dioxide. This research is pivotal for developing strategies to mitigate climate change by converting CO2 into useful chemicals (Hossain, Nagaoka, & Ogura, 1996).
Coordination Chemistry and Material Science
In coordination chemistry, pyrazole derivatives serve as ligands to form complex structures with metals. These complexes have potential applications in material science, catalysis, and molecular electronics. For example, the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands illustrate the versatility of pyrazole compounds in forming complex structures with potential applications in various fields (Guerrero et al., 2008).
Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s used in materials science or another field, its properties would depend on the specific application .
Orientations Futures
The study and application of pyrazole derivatives is a vibrant field, with potential uses in pharmaceuticals, agrochemicals, dyes, and more . The introduction of a trifluoromethyl group can often enhance the biological activity of a compound, so “2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile” could have interesting properties worth exploring in future research .
Propriétés
IUPAC Name |
2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZISZPKEMUUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




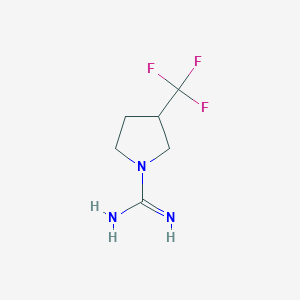

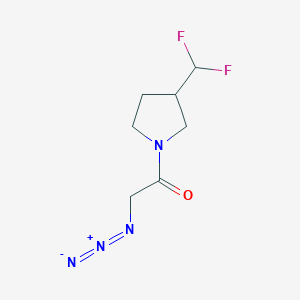

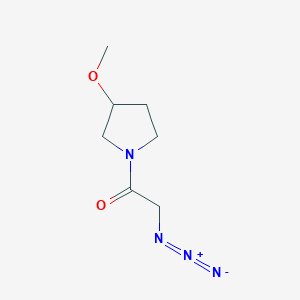



![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)
